1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is a synthetic organic compound that features a urea moiety linked to a chlorinated ethyl group and a dioxidotetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea typically involves the following steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using suitable oxidizing agents.
Introduction of the chlorinated ethyl group: This step involves the reaction of ethylene with chlorine to form 2-chloroethyl chloride.
Coupling with urea: The final step involves the reaction of the chlorinated ethyl group with urea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)amine
- 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)carbamate
Uniqueness
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
33021-64-6 |
---|---|
Molecular Formula |
C8H15ClN2O3S |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1,1-dioxothian-4-yl)urea |
InChI |
InChI=1S/C8H15ClN2O3S/c9-3-4-10-8(12)11-7-1-5-15(13,14)6-2-7/h7H,1-6H2,(H2,10,11,12) |
InChI Key |
KQWHBNZZAFFMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.